Kinase Binding Affinity and Potency: PF-3758309 vs. GNE-2861, FRAX486, and FRAX1036 for PAK4
PF-3758309 demonstrates significantly higher potency for PAK4 compared to structurally distinct PAK inhibitors. Its binding affinity (Kd = 2.7–4.5 nM) and enzymatic inhibition (Ki = 18.7 nM, IC50 = 1.3 nM) are orders of magnitude more potent than Group I-selective inhibitors like FRAX486 (PAK4 IC50 = 575 nM) or FRAX1036 (PAK4 Ki = 2.4 μM), and also exceed the potency of the Group II-selective inhibitor GNE-2861 (PAK4 IC50 = 7.5 nM) [1]. The 400-fold difference in PAK4 IC50 between PF-3758309 (1.3 nM) and FRAX486 (575 nM) represents a critical distinction for experiments requiring robust PAK4 target engagement at low compound concentrations .
| Evidence Dimension | PAK4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.3 nM (cellular PAK4 substrate GEF-H1 phosphorylation), Kd = 2.7 nM, Ki = 18.7 nM |
| Comparator Or Baseline | GNE-2861 IC50 = 7.5 nM; FRAX486 IC50 = 575 nM; FRAX1036 Ki = 2.4 μM |
| Quantified Difference | ~6-fold more potent than GNE-2861; ~442-fold more potent than FRAX486; ~1850-fold more potent than FRAX1036 |
| Conditions | In vitro kinase assays (Ki/Kd) and cellular target engagement assay (IC50) in HEK293-derived cells |
Why This Matters
For researchers requiring robust PAK4 inhibition at low nanomolar concentrations with minimal off-target risk, PF-3758309 provides a potency advantage that reduces the required compound concentration, mitigating potential solubility and non-specific toxicity issues.
- [1] Murray, B.W., Guo, C., Piraino, J., et al. (2010). Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proc. Natl. Acad. Sci. USA, 107(20), 9446–9451. View Source
